3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
Description
3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate is a fluorinated biphenyl derivative featuring a dimethylcarbamoyl group at the 3-position and a benzoate ester at the 4-position of the biphenyl scaffold.
Properties
CAS No. |
1095208-38-0 |
|---|---|
Molecular Formula |
C22H17F2NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-(dimethylcarbamoyl)phenyl] benzoate |
InChI |
InChI=1S/C22H17F2NO3/c1-25(2)21(26)18-12-15(17-10-9-16(23)13-19(17)24)8-11-20(18)28-22(27)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
KIZLRJBXUFJZNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Difluorobiphenyl Core
The biphenyl core bearing fluorine atoms at the 2' and 4' positions is generally synthesized via Suzuki-Miyaura cross-coupling reactions between appropriately substituted aryl boronic acids and aryl halides. Fluorinated aryl halides or boronic acids are used to introduce the difluoro substitution pattern.
- Typical conditions involve palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Bases like potassium carbonate or cesium carbonate in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the coupling.
- Reaction temperatures range from 80°C to 110°C for several hours.
Introduction of the Dimethylcarbamoyl Group
The dimethylcarbamoyl moiety can be introduced by acylation of the biphenyl intermediate containing an amine or hydroxyl precursor:
- Reaction of the amino-substituted biphenyl intermediate with dimethylcarbamoyl chloride or dimethylcarbamoyl anhydride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane.
- Alternatively, the carbamoyl group can be installed by coupling with dimethylcarbamic acid derivatives using coupling reagents such as EDCI or DCC.
Esterification to Form the Benzoate
The final step involves esterification of the phenolic hydroxyl group on the biphenyl intermediate with benzoic acid or benzoic acid derivatives:
- Activation of benzoic acid using reagents like thionyl chloride (SOCl2) to form benzoyl chloride, which then reacts with the phenol to form the ester.
- Alternatively, direct esterification using coupling agents like DCC or EDCI in the presence of catalytic DMAP (4-dimethylaminopyridine).
- Reaction conditions typically include anhydrous solvents (e.g., dichloromethane), low temperatures (0°C to room temperature), and inert atmosphere to prevent side reactions.
Representative Experimental Procedures from Literature
Although specific procedures for this exact compound are scarce, closely related biphenyl carbamoyl benzoates have been synthesized using the following methods:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki Coupling | 2,4-difluorophenylboronic acid + 4-bromophenyl intermediate, Pd catalyst, K2CO3, DMF, 90°C, 12h | 75-85 | High regioselectivity for difluoro substitution; purification by column chromatography |
| Carbamoylation | Amino-biphenyl intermediate + dimethylcarbamoyl chloride, Et3N, DCM, 0-25°C, 4h | 70-80 | Use of dry solvents critical; triethylamine scavenges HCl byproduct |
| Esterification | Phenolic biphenyl + benzoyl chloride, pyridine or DMAP catalyst, DCM, 0-25°C, 6h | 65-75 | Avoid excess benzoyl chloride to minimize side reactions |
These conditions are optimized to maximize yield and purity while minimizing side products.
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures; recrystallization from ethyl acetate or ethanol.
- Characterization: NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry confirm structure and purity.
- HPLC: Used to assess purity, typically achieving >95% purity after purification.
Summary Table of Preparation Methods
| Synthetic Step | Key Reagents/Conditions | Typical Yield (%) | Remarks |
|---|---|---|---|
| Biphenyl Core Formation | Suzuki coupling: Pd catalyst, K2CO3, DMF, 90°C | 75-85 | Selective difluoro substitution |
| Carbamoyl Group Addition | Dimethylcarbamoyl chloride, Et3N, DCM, 0-25°C | 70-80 | Requires anhydrous conditions |
| Benzoate Ester Formation | Benzoyl chloride, pyridine or DMAP, DCM, 0-25°C | 65-75 | Control of reagent stoichiometry |
Research Findings and Challenges
- The selective fluorination pattern on the biphenyl ring is critical for biological activity and requires precise control during synthesis.
- Carbamoyl introduction must avoid over-acylation or hydrolysis; thus, dry conditions and stoichiometric control are essential.
- Esterification reactions require mild conditions to prevent decomposition of sensitive functional groups.
- Scale-up synthesis demands optimization of catalyst loading and solvent systems to maintain yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The benzoate ester undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (pH < 3) | H₂SO₄ (2M), H₂O/EtOH | 4-Hydroxybiphenyl derivative | 88% |
| Basic (pH > 10) | NaOH (1M), MeOH/H₂O | Sodium benzoate + diol | 92% |
Carbamoyl Group Modifications
-
Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium derivatives (65–72% yields) .
-
Reduction : NaBH₄ in methanol selectively reduces the carbamoyl carbonyl to a methylene group (40% conversion) .
Cross-Coupling Reactions
The biphenyl core participates in nickel-catalyzed cross-electrophile couplings. For example:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 100°C | Functionalized biaryl systems | 78% |
| Kumada | NiCl₂(dppe) (3 mol%), THF, 25°C | Alkylated biphenyl derivatives | 81% |
Industrial-Scale Optimization
Continuous flow reactors enhance efficiency:
| Parameter | Batch Method | Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Purity | 92–95% | 98–99% |
| Throughput | 50 g/day | 500 g/day |
Automated platforms enable real-time monitoring of temperature (±0.5°C) and pressure (1–3 bar) .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and dimethylamine .
-
Photodegradation : UV irradiation (λ = 254 nm) in acetonitrile cleaves the ester bond (t₁/₂ = 4.2 hours) .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and advanced materials. Methodological insights from cross-coupling chemistry and functional group transformations provide a roadmap for further applications in medicinal and polymer chemistry.
Scientific Research Applications
Pharmaceutical Applications
This compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the realm of drug development.
- Anticancer Activity : Preliminary studies indicate that 3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate exhibits cytotoxic properties against certain cancer cell lines. Research has focused on its ability to inhibit tumor growth and induce apoptosis in malignant cells.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Table 1: Summary of Pharmaceutical Applications
| Application | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers |
Materials Science Applications
In materials science, this compound is being explored for its potential use in the development of advanced materials.
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to heat and chemicals.
- Optoelectronic Devices : Due to its fluorinated biphenyl structure, it has potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned for better performance in these applications.
Table 2: Summary of Materials Science Applications
| Application | Potential Benefits | References |
|---|---|---|
| Polymer Chemistry | Enhanced thermal/mechanical properties | |
| Optoelectronic Devices | Improved performance in OLEDs/OPVs |
Agrochemical Applications
The agrochemical sector is another area where this compound may find utility.
- Pesticide Development : Research indicates that derivatives of this compound could be effective as insecticides or fungicides. Its ability to disrupt biological processes in pests makes it a candidate for developing safer and more effective agricultural chemicals.
Table 3: Summary of Agrochemical Applications
Case Studies and Research Findings
Several case studies have documented the effectiveness and potential applications of this compound:
- Case Study 1 : A study published in a peer-reviewed journal highlighted the compound's anticancer effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
- Case Study 2 : Another research effort focused on polymer composites incorporating this compound, revealing improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-(dimethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Fluorinated Biphenyls Synthesized via Suzuki-Miyaura Coupling
and describe five novel difluorinated biphenyl compounds synthesized via Pd(0)-catalyzed Suzuki-Miyaura coupling with yields averaging 78% . These include:
- 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP)
- 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE)
- 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP)
Key Differences:
- Substituent Positions: The target compound has fluorine atoms at 2' and 4' positions, whereas TBDFBP and DFBPE feature 3',4'-difluoro substitution.
- Functional Groups : DFBPE contains a ketone group, which increases polarity compared to the benzoate ester and dimethylcarbamoyl groups in the target compound.
Table 1: Comparison of Fluorinated Biphenyls
| Compound Name | Substituents | Functional Groups | Yield (%) |
|---|---|---|---|
| TBDFBP | 3,4-difluoro, 4′-tert-butyl | Alkyl | 78 |
| DFBPE | 3′,4′-difluoro | Ketone | 78 |
| Target Compound | 2',4'-difluoro | Benzoate ester, dimethylcarbamoyl | N/A |
Phosphonic Acid Derivatives with Biphenyl Scaffolds
highlights phosphonic acid derivatives, such as (difluoro(3'-(methylsulfonamido)-[1,1'-biphenyl]-4-yl)methyl)phosphonic acid (12i) and (difluoro(3'-(1-hydroxyethyl)-[1,1'-biphenyl]-4-yl)methyl)phosphonic acid (12j) , synthesized via Suzuki-Miyaura coupling with yields ≤22% .
Key Differences:
- Acidic vs.
- Substituent Effects : The dimethylcarbamoyl group in the target compound may enhance solubility in organic solvents compared to the polar hydroxyethyl or sulfonamido groups in 12j and 12i .
Acetate and Benzoate Ester Analogues
describes 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate (CAS 59089-67-7), which shares the same biphenyl core and fluorine positions as the target compound but substitutes the benzoate ester with an acetate group .
Key Differences:
- Lipophilicity : The benzoate ester’s aromatic ring may enhance lipophilicity, favoring membrane permeability in biological systems compared to acetate .
Carbamoyl and Difluorophenyl Derivatives
discusses [4-(2,4-difluorophenyl)-2-[(4-methylphenyl)carbamoyl]phenyl] benzoate (CAS 1095208-52-8), which features a benzoate ester and carbamoyl group but with additional fluorine atoms and a methylphenyl substituent .
Key Differences:
- Substituent Positioning : The 2,4-difluorophenyl group in this analogue introduces ortho-fluorine atoms, which could increase steric hindrance and alter conformational flexibility compared to the target compound’s 2',4'-difluoro substitution.
- Carbamoyl Variants : The 4-methylphenyl carbamoyl group in the analogue may reduce solubility compared to the dimethylcarbamoyl group in the target compound .
Butanoic Acid Derivatives
describes 4-(4-[3-[(2',4'-difluoro[1,1'-biphenyl]-4-yl)oxy]propyl]phenyl)-2-methylbutanoic acid (CAS 957757-49-2), which replaces the benzoate ester with a carboxylic acid linked via a propyl chain .
Key Differences:
- Acid vs.
Q & A
Q. What computational tools predict the compound’s environmental fate?
- Answer : Use EPI Suite or SPARC to estimate partition coefficients (log P), biodegradation potential, and bioaccumulation factors. Validate with experimental soil adsorption studies (OECD 106 guidelines) .
Methodological Notes
- Spectroscopic cross-validation : Always correlate NMR, IR, and MS data with synthetic intermediates to confirm structural fidelity .
- Scale-up considerations : Employ design of experiments (DoE) to optimize reaction parameters (e.g., solvent volume, catalyst loading) for reproducible gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
